molecular formula C26H46ClNO2S B11539651 4-(2-chloroethyl)-N-octadecylbenzenesulfonamide

4-(2-chloroethyl)-N-octadecylbenzenesulfonamide

Cat. No.: B11539651
M. Wt: 472.2 g/mol
InChI Key: SSKPVGHWEYBXRL-UHFFFAOYSA-N
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Description

MOC , is a chemical compound with the following structural formula:

C6H13Cl2NO\text{C}_6\text{H}_{13}\text{Cl}_2\text{NO} C6​H13​Cl2​NO

It consists of a morpholine ring with a chloroethyl group and an octadecylbenzenesulfonamide side chain. Let’s explore its properties and applications.

Preparation Methods

Synthetic Routes:: MOC can be synthesized through various routes. One common method involves reacting morpholine with 2-chloroethanol in the presence of an acid catalyst. The resulting intermediate is then reacted with octadecylbenzenesulfonyl chloride to yield MOC.

Industrial Production:: Industrial production typically involves large-scale synthesis using optimized conditions. The process may vary depending on the manufacturer, but the key steps remain consistent.

Chemical Reactions Analysis

Reactions:: MOC undergoes several reactions, including:

    Substitution: The chloroethyl group can be replaced by other nucleophiles.

    Oxidation/Reduction: MOC may participate in redox reactions.

    Acid-Base Reactions: It reacts with acids and bases.

Common Reagents and Conditions::

    Substitution: Nucleophiles like amines or thiols.

    Oxidation/Reduction: Oxidizing agents (e.g., KMnO₄) or reducing agents (e.g., NaBH₄).

    Acid-Base Reactions: Strong acids (e.g., HCl) or bases (e.g., NaOH).

Major Products:: The major products depend on the specific reaction conditions. For example, substitution reactions yield various derivatives of MOC.

Scientific Research Applications

MOC finds applications in:

    Pharmaceuticals: Used as an intermediate in the synthesis of drugs like floredil, morinamide, nimorazole, and pholcodine.

    Agrochemicals: Intermediates for pesticide production.

    Dyestuffs: Used in dye synthesis.

Mechanism of Action

The exact mechanism by which MOC exerts its effects varies based on its application. In pharmaceuticals, it may interact with specific molecular targets or pathways, leading to therapeutic outcomes.

Comparison with Similar Compounds

MOC’s uniqueness lies in its combination of the morpholine ring, chloroethyl group, and octadecylbenzenesulfonamide side chain. Similar compounds include 4-(2-chloroethyl)morpholine hydrochloride , bis(2-chloroethyl) ether , and 4-(2-chloroethyl)morpholine .

Properties

Molecular Formula

C26H46ClNO2S

Molecular Weight

472.2 g/mol

IUPAC Name

4-(2-chloroethyl)-N-octadecylbenzenesulfonamide

InChI

InChI=1S/C26H46ClNO2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-28-31(29,30)26-20-18-25(19-21-26)22-23-27/h18-21,28H,2-17,22-24H2,1H3

InChI Key

SSKPVGHWEYBXRL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)CCCl

Origin of Product

United States

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